Tert-butyl {1-[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]piperidin-4-yl}carbamate
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Overview
Description
tert-butyl N-{1-[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]piperidin-4-yl}carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a pyrimidine and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{1-[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]piperidin-4-yl}carbamate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amine group using tert-butyl carbamate, followed by the formation of the piperidine ring and subsequent functionalization with pyrimidine and pyridine groups. The reaction conditions often include the use of organic solvents such as dichloromethane or methanol, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{1-[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]piperidin-4-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and pyrimidine rings, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; in the presence of bases like triethylamine or pyridine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{1-[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]piperidin-4-yl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and neurological disorders .
Industry
Industrially, tert-butyl N-{1-[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]piperidin-4-yl}carbamate can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- N-Boc-protected anilines
- Tetrasubstituted pyrroles
Uniqueness
Compared to similar compounds, tert-butyl N-{1-[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]piperidin-4-yl}carbamate stands out due to its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C20H27N5O2 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C20H27N5O2/c1-14-22-17(16-7-5-6-10-21-16)13-18(23-14)25-11-8-15(9-12-25)24-19(26)27-20(2,3)4/h5-7,10,13,15H,8-9,11-12H2,1-4H3,(H,24,26) |
InChI Key |
JLTKAOVIIMNVPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)OC(C)(C)C)C3=CC=CC=N3 |
Origin of Product |
United States |
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